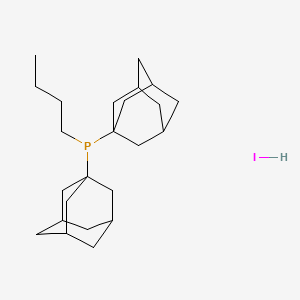

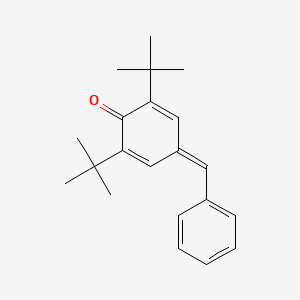

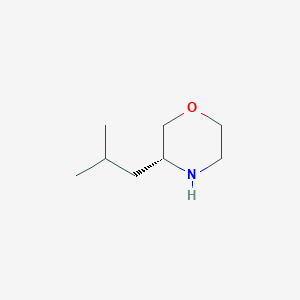

![molecular formula C8H13NO2 B3029651 4-Aminobicyclo[2.2.1]heptane-1-carboxylic acid CAS No. 737693-57-1](/img/structure/B3029651.png)

4-Aminobicyclo[2.2.1]heptane-1-carboxylic acid

Descripción general

Descripción

4-Aminobicyclo[2.2.1]heptane-1-carboxylic acid is a useful research compound. Its molecular formula is C8H13NO2 and its molecular weight is 155.19. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Stereochemistry in Synthesis

The synthesis and stereostructure of various bicyclic amino acids, including those related to 4-Aminobicyclo[2.2.1]heptane-1-carboxylic acid, have been extensively studied. For instance, the preparation of 3-Amino-5-hydroxybicyclo[2.2.1]heptane-2-carboxylic acid and its epimers was achieved via stereoselective functionalization, with structures confirmed by IR and NMR spectroscopy (Palkó et al., 2005).

Transport Applications

The isomeric forms of 3-aminobicyclo[3.2.1]octane-3-carboxylic acids, synthesized and compared with 2-aminobicyclo[2.2.1]heptane-2-carboxylic acid, were examined for their specificity to the Na+-independent membrane transport system in tumor cells and rat hepatoma cell lines. This research highlighted the potential of bicyclic amino acids in influencing amino acid transport systems (Christensen et al., 1983).

Conformational Studies

Studies on 6-Aminobicyclo[2.2.1]heptane-2-carboxylic acid, a structurally related compound, revealed its efficacy as a novel γ-turn mimic. Through 1H NMR spectroscopy, researchers confirmed the turn structure predicted by computational study, showing the potential for these compounds in modeling specific protein structures (Park et al., 2008).

Conformational Locking with Bicyclic Cores

Bicyclo[3.2.0]heptane has been studied as a core structure for conformationally locking pharmacophores. This research is crucial for understanding how the core structures of compounds like this compound can influence the conformation and pharmacological properties of the molecules (Vorberg et al., 2017).

Facile Synthesis Approaches

Advancements in the synthesis of aminobicyclo[2.2.1]heptane-2-carboxylic acids, such as a stereoselective approach yielding α- and β-isomers, contribute significantly to the ease of obtaining these compounds for further study and application (Kim et al., 2015).

Safety and Hazards

Direcciones Futuras

Given the limited information available on “4-Aminobicyclo[2.2.1]heptane-1-carboxylic acid”, future research could focus on further elucidating its properties, potential applications, and safety profile. The development of enantioselective approaches to functionalized bicyclo [2.2.1]heptanes is critical for target-oriented and diversity-oriented syntheses of related biologically significant molecules .

Mecanismo De Acción

Target of Action

The primary target of 4-Aminobicyclo[22Similar compounds like gabapentinoids interact with α2δ subunits of voltage-gated ca2+ channels . These channels play a crucial role in the transmission of nerve signals and regulation of various cellular processes.

Mode of Action

The exact mode of action of 4-Aminobicyclo[22It’s suggested that similar compounds like gabapentin inhibit presynaptic gaba release and induce glutamate release from astrocytes in the locus coeruleus (lc), thereby increasing lc neuron activity and spinal noradrenaline release .

Biochemical Pathways

The specific biochemical pathways affected by 4-Aminobicyclo[22Similar compounds like gabapentin have been shown to affect the glutamate neurotransmitter system, which plays a key role in neural plasticity, learning, and memory .

Result of Action

The molecular and cellular effects of 4-Aminobicyclo[22Similar compounds like gabapentin have been shown to reduce primary afferent traffic and excitation of spinal nociceptive neurons .

Propiedades

IUPAC Name |

4-aminobicyclo[2.2.1]heptane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO2/c9-8-3-1-7(5-8,2-4-8)6(10)11/h1-5,9H2,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDYXIODNSNZLHX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CCC1(C2)C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10665720 | |

| Record name | 4-Aminobicyclo[2.2.1]heptane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10665720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

737693-57-1 | |

| Record name | 4-Aminobicyclo[2.2.1]heptane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10665720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxamide methanesulfonate](/img/structure/B3029574.png)

![5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B3029577.png)

![1-[2-(2,4-Dichlorophenyl)-4-ethyl-1,3-dioxolan-2-yl]-1,2,4-triazole](/img/structure/B3029580.png)

![(4R,10S,12R)-7-Hydroxy-4,8,11,11-tetramethyl-15-methylidenetetracyclo[7.6.0.02,6.010,12]pentadeca-1,6,8-trien-3-one](/img/structure/B3029584.png)